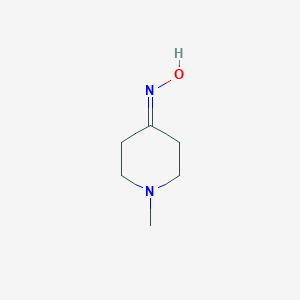

1-Methylpiperidin-4-one oxime

Übersicht

Beschreibung

Synthesis Analysis

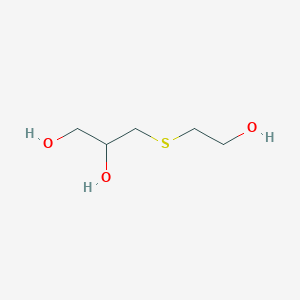

The synthesis of 1-Methylpiperidin-4-one oxime and its derivatives often involves a multistep reaction process. A common method includes the condensation of p-anisaldehyde with acetone and ammonium acetate to afford piperidin-4-one, followed by methylation and subsequent oximation with hydroxylamine hydrochloride. This process yields the key scaffold of 1-Methylpiperidin-4-one oxime, which can then be further modified to produce various esters with enhanced biological properties (Harini et al., 2014). Another approach involves the synthesis of piperidin-4-one oxime carbonates from 1-methyl-3alkyl-2,6-diphenylpiperidin-4-one oximes using substituted chloroformates, with potassium carbonate as base and tetrabutylammonium bromide as a catalyst (Sivakumar et al., 2013).

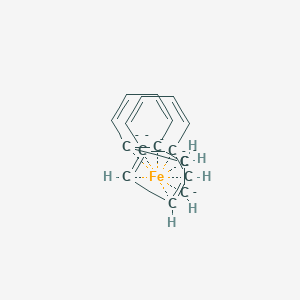

Molecular Structure Analysis

The molecular structure of 1-Methylpiperidin-4-one oxime derivatives has been elucidated using various spectroscopic techniques, including IR, NMR (1H and 13C), and mass spectroscopy. These analyses confirm the formation of the oxime function and provide insights into the conformation and electronic structure of the molecule. For example, the NMR spectral analysis of variously substituted N-methylpiperidin-4-one-O-benzyloximes has been used to discuss the conformational preferences of the synthesized oxime ethers, suggesting that they adopt chair conformation with equatorial orientation of substituents (Parthiban et al., 2009).

Chemical Reactions and Properties

1-Methylpiperidin-4-one oxime and its derivatives participate in various chemical reactions, including condensation, oximation, and nucleophilic addition, due to the presence of reactive functional groups. These compounds have shown to undergo pseudo four-component reactions, leading to the formation of novel heterocycles fused to the piperidin-4-one core (Mojtahedi et al., 2016).

Physical Properties Analysis

The physical properties of 1-Methylpiperidin-4-one oxime derivatives, such as melting points, solubility, and crystal structure, have been studied to understand their behavior in different environments. X-ray crystallography has provided detailed insights into the solid-state structure of these compounds, revealing their conformation and the types of non-covalent interactions that stabilize the crystal lattice (Pillai et al., 2014).

Chemical Properties Analysis

The chemical properties of 1-Methylpiperidin-4-one oxime derivatives, including reactivity, stability, and interaction with biological targets, have been extensively investigated. These studies often involve evaluating the compounds' antioxidant, antimicrobial, and cytotoxic activities, providing insights into their potential applications in medicinal chemistry and biology (Harini et al., 2014).

Wissenschaftliche Forschungsanwendungen

1. Drug Discovery

- Application Summary : Piperidine derivatives, including 1-Methylpiperidin-4-one oxime, are utilized in different therapeutic applications. They are used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

- Methods of Application : Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .

- Results or Outcomes : The piperidine nucleus and its byproducts show several essential pharmacophoric features and are being utilized in different therapeutic applications .

2. Synthesis of Novel Compounds

- Application Summary : 1-Methylpiperidin-4-one oxime is used in the synthesis of novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters .

- Methods of Application : Initially, p-anisaldehyde was condensed (Mannich reaction) with acetone and ammonium acetate trihydrate to afford 2,6-bis(4-methoxyphenyl)piperidin-4-one .

- Results or Outcomes : Compounds 4l and 4m having the highest polyphenolic content revealed the highest absorption than the standard BHA and act as superior cupric ion reducer .

3. Artificial Fibre Industry

- Application Summary : 1-Methyl-4-piperidone, a related compound, is widely used in the artificial fibre industry .

- Methods of Application : These compounds are polymerizable and used as nylon precursors. They also have excellent applications as solvents and as intermediates for organic synthesis .

- Results or Outcomes : They are used in the aqueous carrier medium and amide penetrants in inks and water-soluble paints .

4. Preparation of Spiropiperidine Rings

- Application Summary : N-Methyl-4-piperidone, a related compound, can be used to prepare spiropiperidine rings .

- Methods of Application : This is achieved by reacting N-Methyl-4-piperidone with malononitrile and electrophiles or Michael acceptors .

- Results or Outcomes : The result is the formation of spiropiperidine rings, which are important structures in many biologically active compounds .

5. Antioxidant Action

- Application Summary : Piperine, a piperidine derivative, is found in plants of the Piperaceae family and shows powerful antioxidant action due to its capability of hindering or suppressing free radicals .

- Methods of Application : Piperine is a naturally occurring compound and its antioxidant action is inherent. It’s not synthesized or applied in a specific way for this purpose .

- Results or Outcomes : The pharmaceutical worth of Piperine is extensive because of its activity against cancer, inflammation, hypertension, and asthma .

6. Oxime Ligation

- Application Summary : The oxime ligation is a bioorthogonal reaction between a nucleophilic aminooxy group and an electrophilic carbonyl group (e.g., aldehyde/ketone). It’s a reliable and versatile conjugation technique due to the mild reaction conditions .

- Methods of Application : The reaction is typically carried out in aqueous media and catalyzed by aniline or phenylenediamine derivatives .

- Results or Outcomes : This technique is used in various biochemical applications, including the study of biomolecular interactions .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(1-methylpiperidin-4-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-8-4-2-6(7-9)3-5-8/h9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWKIHOURGCZOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=NO)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20320752 | |

| Record name | 1-methylpiperidin-4-one oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylpiperidin-4-one oxime | |

CAS RN |

1515-27-1 | |

| Record name | 1515-27-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363971 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methylpiperidin-4-one oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20320752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate](/img/structure/B74294.png)

![2-[3-(Trifluoromethyl)phenyl]oxirane](/img/structure/B74297.png)

![3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro-](/img/structure/B74306.png)